molecular formula C15H12N4S3 B2609177 3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole CAS No. 667912-70-1

3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole

Cat. No.: B2609177
CAS No.: 667912-70-1
M. Wt: 344.47
InChI Key: FUSVFOTUHCYIIP-UHFFFAOYSA-N
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Description

Triazoles are a class of nitrogen-containing heterocyclic compounds. They have two types: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Molecular Structure Analysis

Triazoles contain a five-membered ring with two carbon atoms and three nitrogen atoms . The specific structure of a triazole compound can vary depending on the position of the nitrogen atoms and the substituents attached to the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their structure. For example, some triazoles are solids at room temperature, while others are liquids. They can also vary in terms of solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of triazolothiadiazoles, including structures related to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated promising results against various microbial strains, indicating their potential as antimicrobial agents.

  • Synthesis and Antimicrobial Evaluation : A series of substituted triazolothiadiazoles were synthesized and screened for their antimicrobial activities. Preliminary results revealed that some compounds exhibited promising antimicrobial activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Prasad et al., 2009).

  • Antibacterial and Antifungal Activities : Further studies have focused on the synthesis of triazole and triazolothiadiazine derivatives bearing the 3-methylthio moiety. These compounds were tested against a variety of microorganisms, showing significant activity, which underscores their potential in addressing bacterial and fungal infections (Taha, 2008).

  • Exploration of Different Derivatives : Additional research into the synthesis of new 1,2,4-triazole derivatives has also indicated good or moderate activities against tested microorganisms, further supporting the utility of these compounds in antimicrobial applications (Bektaş et al., 2007).

  • Novel Synthesis Approaches : Innovative synthesis techniques, such as microwave-assisted synthesis, have been employed to create new derivatives with indole moieties. These compounds have also been evaluated for their antimicrobial properties, offering new avenues for the development of effective antimicrobial agents (Gomha & Riyadh, 2011).

Safety and Hazards

While some triazoles are used in medicine due to their therapeutic properties, they can also have adverse effects such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are important in organocatalysis, agrochemicals, and materials science . Future research will likely continue to explore the synthesis of novel triazole derivatives and their potential applications .

Biochemical Analysis

Biochemical Properties

3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions are essential for its potential anticancer activity, as they can inhibit the proliferation of cancer cells and induce apoptosis. The nature of these interactions involves binding to the active sites of these enzymes and proteins, thereby blocking their activity and preventing the progression of cancerous cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of kinases, which are critical for cell signaling and proliferation. Additionally, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes. These changes result in the inhibition of cancer cell growth and the induction of programmed cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active sites of matrix metalloproteinases and kinases, inhibiting their activity and preventing the degradation of extracellular matrix components and the proliferation of cancer cells. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to the suppression of oncogenes and the activation of tumor suppressor genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can maintain its anticancer activity for several weeks, with sustained inhibition of cancer cell proliferation and induction of apoptosis. Its effects may diminish over time due to gradual degradation and the development of resistance in some cancer cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit cancer cell growth without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where the compound exhibits optimal anticancer activity at specific dosage ranges, beyond which its efficacy decreases, and toxicity increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism. For example, it can inhibit the activity of kinases and matrix metalloproteinases, leading to alterations in metabolic pathways and the accumulation of specific metabolites. These changes can disrupt the normal metabolic balance in cancer cells, contributing to their inhibition and death.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells through membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by its binding affinity to plasma proteins and its ability to penetrate cell membranes. These properties ensure that the compound reaches its target sites within cells and tissues, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules and exerts its effects. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy. For example, its localization in the nucleus allows it to interact with transcription factors and other regulatory proteins, leading to changes in gene expression and the inhibition of cancer cell growth.

Properties

IUPAC Name

3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S3/c1-10-16-12(7-20-10)8-21-14-17-18-15-19(14)13(9-22-15)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSVFOTUHCYIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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